L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine
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Overview
Description
L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine is a peptide composed of five amino acids: isoleucine, alanine, serine, glycine, and alanine. This compound is part of a larger class of peptides that play crucial roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds in peptides containing cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine depends on its specific applicationThese interactions can modulate various biological pathways, leading to desired outcomes such as inhibition of enzyme activity, disruption of microbial membranes, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine include other peptides with similar amino acid sequences, such as:
- L-Alanyl-L-isoleucyl-L-alanine
- L-Isoleucyl-L-alanine
- L-Alanyl-L-serylglycyl-L-alanine
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness can influence its stability, solubility, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
475673-49-5 |
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Molecular Formula |
C17H31N5O7 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H31N5O7/c1-5-8(2)13(18)16(27)21-9(3)14(25)22-11(7-23)15(26)19-6-12(24)20-10(4)17(28)29/h8-11,13,23H,5-7,18H2,1-4H3,(H,19,26)(H,20,24)(H,21,27)(H,22,25)(H,28,29)/t8-,9-,10-,11-,13-/m0/s1 |
InChI Key |
RAEVDYOAAJQYDU-XGZQDADWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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